molecular formula C21H19N5O4 B2734329 N-(4-acetylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide CAS No. 941917-07-3

N-(4-acetylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide

Cat. No.: B2734329
CAS No.: 941917-07-3
M. Wt: 405.414
InChI Key: XUDFBYOLJJCDNT-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide is a useful research compound. Its molecular formula is C21H19N5O4 and its molecular weight is 405.414. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Several studies have synthesized derivatives bearing different heterocyclic rings to evaluate their antitumor activity. For instance, compounds with the 2-(4-aminophenyl)benzothiazole structure, a pharmacophoric group, were screened for antitumor activity against human tumor cell lines, showing considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). Similarly, novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides were synthesized, showing in vitro anticancer and antibacterial activity, with specific compounds selectively influencing non-small cell lung and CNS cancer cell lines (Berest et al., 2011).

Antimicrobial and Antifungal Activities

Compounds synthesized from reactions involving similar structures have been screened for their antimicrobial activity. For example, the synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones as antibacterial agents has been explored, showing that synthesized compounds have antimicrobial activity (Solankee & Patel, 2004). Additionally, triazine derivatives have been studied for their antifungal effects, with some compounds exhibiting moderate to excellent antifungal activities against a panel of fungi (Vembu, Pazhamalai, & Gopalakrishnan, 2016).

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4/c1-14(27)15-7-9-16(10-8-15)22-18(28)13-26-20(30)19(29)25-12-11-24(21(25)23-26)17-5-3-2-4-6-17/h2-10H,11-13H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDFBYOLJJCDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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